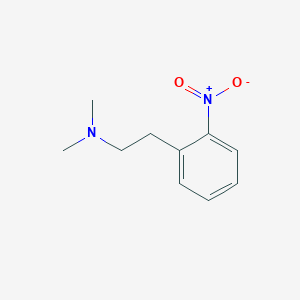

n,n-Dimethyl-2-(2-nitrophenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(2-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-11(2)8-7-9-5-3-4-6-10(9)12(13)14/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUXQYOPOBJOGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277661 | |

| Record name | n,n-dimethyl-2-(2-nitrophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3478-91-9 | |

| Record name | NSC3441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n,n-dimethyl-2-(2-nitrophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dimethyl 2 2 Nitrophenyl Ethanamine

Retrosynthetic Strategies and Precursor Molecule Selection

Retrosynthetic analysis is a foundational technique in planning organic syntheses, allowing for the logical deconstruction of a target molecule into simpler, commercially available starting materials. For n,n-Dimethyl-2-(2-nitrophenyl)ethanamine, the analysis reveals several key disconnections that inform the selection of precursor molecules.

The most intuitive disconnection occurs at the C-N bonds of the tertiary amine. A C-N disconnection between the dimethylamino group and the ethyl backbone suggests a precursor such as 2-(2-nitrophenyl)ethylamine, which can be subsequently dimethylated. Alternatively, a retrosynthetic approach involving reductive amination points to 2-(2-nitrophenyl)acetaldehyde (B179001) and dimethylamine (B145610) as key precursors.

A more fundamental disconnection breaks the C-C bond of the ethanamine backbone. This strategy leads to precursors such as a 2-nitrobenzyl derivative (e.g., 2-nitrobenzyl halide) and a one-carbon synthon, or, more commonly, 2-nitrophenylacetonitrile (B16159), which incorporates the entire ethylamine (B1201723) backbone precursor in a single molecule. The arylation of an aziridine (B145994) ring is another advanced retrosynthetic approach for forming this C-C bond. nih.gov

The construction of the 2-phenylethylamine core is a critical aspect of the synthesis. Several C-C bond-forming strategies can be employed, with the choice often depending on the desired scale, efficiency, and available starting materials.

A prevalent and well-established method involves the use of benzyl (B1604629) cyanide derivatives. orgsyn.org In this context, 2-nitrophenylacetonitrile serves as an excellent precursor. The cyano group can be reduced to a primary amine, directly forming the ethylamine backbone. This method is advantageous as the starting material is readily accessible and the reduction step is typically high-yielding.

More contemporary methods focus on transition-metal-catalyzed cross-coupling reactions. For instance, the nickel-catalyzed coupling of aryl halides with aliphatic aziridines presents a modular and powerful approach to forming the C-C bond in a single, regioselective step. nih.govnih.gov This strategy allows for the direct connection of the aromatic ring to a pre-formed two-carbon amine equivalent.

| Precursor Molecule | C-C Bond Formation Strategy | Key Reaction | Reference |

|---|---|---|---|

| 2-Nitrophenylacetonitrile | Nitrile Reduction | Reduction of the cyano group (e.g., using LiAlH₄, H₂/Catalyst, or Borane (B79455) complexes) | orgsyn.org |

| 2-Nitroiodobenzene & Aziridine | Cross-Electrophile Coupling | Ni/Photoredox-catalyzed reaction between the aryl iodide and the aziridine ring | nih.govnih.gov |

| 2-Nitrobenzyl Halide | Cyanide Alkylation | SN2 reaction with a cyanide salt (e.g., NaCN) followed by nitrile reduction | orgsyn.org |

| 2-(2-nitrophenyl)acetaldehyde | (Pre-formed backbone) | Reductive amination with dimethylamine | orgsyn.org |

The strategic placement of the nitro group on the phenyl ring is crucial and is typically accomplished by selecting a starting material that already contains this functionality in the desired ortho position. The nitro group is a strong electron-withdrawing group, which influences the reactivity of both the aromatic ring and any benzylic positions, a factor that must be considered in the synthetic design. cjcatal.com

Commonly, the synthesis begins with precursors like 2-nitrotoluene (B74249) or 2-nitrobenzyl cyanide. Starting with these molecules ensures the correct regiochemistry from the outset, avoiding potentially low-yielding and non-selective nitration steps on the phenylethylamine scaffold itself. The presence of the nitro group early in the synthesis allows it to serve as a handle for further transformations if needed, although for the target molecule, it remains as a defining feature.

Novel Reaction Pathways and Catalytic Approaches in Synthesis

Modern synthetic chemistry continually seeks more efficient, selective, and sustainable reaction pathways. The synthesis of this compound and related structures benefits from advances in catalysis, including transition metal, organo-, and biocatalytic methods.

Transition metal catalysis offers powerful tools for C-C and C-N bond formation. researchgate.netmdpi.com As mentioned, nickel and palladium catalysts are particularly effective for constructing the phenylethylamine skeleton. mdpi.comnih.govresearchgate.net The Ni/photoredox dual-catalyzed cross-electrophile coupling of an aryl halide (like 2-nitroiodobenzene) with an N-protected aziridine is a state-of-the-art method that proceeds under mild conditions. nih.gov This reaction is highly modular, enabling the synthesis of a wide array of derivatives by simply changing the coupling partners. nih.gov

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ni / Photoredox Catalyst | Cross-Electrophile Coupling | Forms C-C bond between aryl halide and aziridine; proceeds under mild conditions. | nih.govnih.gov |

| Palladium / Ligand | C-H Activation / Coupling | Can couple benzoic acids with aziridines, though requires a directing group. | nih.gov |

| Rhodium / Phosphine Ligand | Reductive Amination | Effective for the hydrogenation of imine/enamine intermediates in the presence of H₂. | researchgate.net |

While direct organocatalytic or biocatalytic routes to this compound are not extensively documented, these fields provide valuable methodologies for the synthesis of the broader class of phenylethylamines, often with high enantioselectivity. nih.gov

Biocatalysis, utilizing enzymes, offers a green and highly selective alternative to traditional chemical methods. researchgate.net For example, ω-transaminases can catalyze the amination of ketones to produce chiral amines, and l-amino acid deaminases can be used in enzymatic cascades to convert amino acids like L-phenylalanine into 2-phenylethanol, a related structural motif. cjcatal.comresearchgate.net These methods highlight the potential for developing enzymatic routes to phenylethylamine precursors. peers.international

Organocatalysis, using small organic molecules to catalyze reactions, has also been applied to the synthesis of related structures. For instance, chiral phosphoric acids or thiourea (B124793) derivatives can catalyze asymmetric reactions to produce enantiomerically enriched building blocks that could be elaborated into chiral phenylethylamine derivatives. nih.govmdpi.com

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is essential for maximizing yield, minimizing waste, and ensuring the scalability of a synthesis. numberanalytics.comresearchgate.net Key transformations in the synthesis of this compound, such as nitrile reduction and N-alkylation, are subject to optimization.

The reduction of the precursor 2-nitrophenylacetonitrile to 2-(2-nitrophenyl)ethylamine can be achieved with various reagents. The choice of reducing agent, solvent, temperature, and reaction time can significantly impact the outcome. For example, strong hydrides like LiAlH₄ are effective but require anhydrous conditions and careful handling. Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) is a cleaner alternative but can sometimes be sensitive to poisoning by sulfur-containing impurities. Borane complexes, such as borane-dimethylsulfide (BMS), offer a milder alternative that can be highly selective. jsynthchem.com

The final N,N-dimethylation step can be achieved through several methods. The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269), is a classic and effective method for the exhaustive methylation of primary amines. orgsyn.org An alternative is direct reductive amination of 2-(2-nitrophenyl)acetaldehyde with dimethylamine, using a reducing agent like sodium triacetoxyborohydride (B8407120) or borohydride (B1222165) exchange resin (BER), which often proceeds under mild conditions with high yields. frontiersin.orgkoreascience.krorganic-chemistry.org

| Reducing Agent | Solvent | Temperature | Typical Yield | Key Considerations | Reference |

|---|---|---|---|---|---|

| Borohydride Exchange Resin (BER) | Ethanol | Room Temperature | High to Excellent | Simple work-up; resin is filtered off. | koreascience.kr |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) / THF | Room Temperature | Very Good to Excellent | Mild and selective; does not reduce the aldehyde itself. | frontiersin.org |

| H₂ / Pd/C | Methanol (B129727) / Ethanol | Room Temperature - 50°C | Good to Excellent | Requires hydrogenation equipment; catalyst can be recycled. | frontiersin.org |

| α-picoline-borane / AcOH | Methanol or Water | Room Temperature | Good to Excellent | Can be performed in environmentally friendly solvents like water. | organic-chemistry.org |

Solvent Effects and Reaction Kinetics

The choice of solvent is critical in the synthesis of phenethylamines, particularly during the reduction of the nitrile precursor. This step, which converts the cyano group (-CN) into an aminomethyl group (-CH₂NH₂), is highly influenced by the reaction medium's ability to solubilize reagents and stabilize intermediates.

Nitrile Reduction: The reduction of 2-nitrophenylacetonitrile is commonly achieved using powerful hydride-donating agents such as lithium aluminum hydride (LiAlH₄) or borane complexes like borane-dimethyl sulfide (B99878) (BMS). mdpi.comchemguide.co.uk The kinetics of these reactions are strongly solvent-dependent.

Aprotic Ethereal Solvents: Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are frequently employed. mdpi.comchemguide.co.uk They are effective at solvating the hydride reagents without reacting with them. For borane reductions, THF can form a stable borane-THF complex, which moderates the reactivity and improves handling. researchgate.net The reaction rate is influenced by the solvent's ability to coordinate with the Lewis acidic boron or aluminum center, which in turn affects the hydride delivery to the electrophilic carbon of the nitrile.

N,N-Dimethylation: The subsequent step involves the methylation of the primary amine. Traditional methods might use methyl halides, but modern, greener approaches often employ formaldehyde in a reductive amination process. nih.govchemrxiv.org Solvents such as methanol are effective for this transformation, as they readily dissolve the amine and formaldehyde, and are compatible with reducing agents like sodium borohydride or catalytic hydrogenation conditions. chemrxiv.org

The following table summarizes the role of various solvents in analogous nitrile reduction reactions, providing insight into their potential effects on the synthesis of the target compound's precursor.

| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Role in Nitrile Reduction | Potential Kinetic Effect |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 7.6 | 66 | Excellent for solvating LiAlH₄ and forming stable borane complexes. researchgate.net | Facilitates a controlled and efficient reaction rate. |

| Diethyl Ether | Nonpolar Aprotic (Ether) | 4.3 | 34.6 | Standard solvent for LiAlH₄ reductions; less effective for boranes. chemguide.co.uk | Can lead to rapid, sometimes exothermic, reactions with LiAlH₄. |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | 9.1 | 39.6 | Can be used, but may react with some highly reactive hydride reagents. mdpi.com | Reaction rates can be sensitive to reagent choice. |

| Methanol (MeOH) | Polar Protic | 33.0 | 65 | Used in subsequent N-methylation steps; incompatible with strong hydrides like LiAlH₄. chemrxiv.org | Catalyzes imine formation during reductive amination. researchgate.net |

Regioselectivity and Diastereoselectivity in Synthetic Routes

Regioselectivity: In the context of synthesizing this compound, regioselectivity is primarily determined by the choice of the starting material, namely a phenylacetonitrile (B145931) derivative with a nitro group at the C2 (ortho) position of the benzene (B151609) ring. The synthetic route does not typically involve steps where the position of the nitro group could be altered.

The synthesis of the 2-nitrophenylacetonitrile precursor itself relies on principles of electrophilic aromatic substitution. nih.gov The nitration of a substituted benzene ring is governed by the directing effects of the existing substituents. To achieve the ortho-nitro configuration, one would typically start with a compound that directs nitration to that position, or use specialized synthetic methods to control the regiochemistry. For instance, the nitration of toluene (B28343) can yield a mixture of ortho and para isomers, from which the ortho-nitrotoluene can be separated and further functionalized. libretexts.orgfrontiersin.org The formation of the σ-complex (or Wheland intermediate) is often the rate-limiting step that dictates the positional outcome. nih.govresearchgate.net

Diastereoselectivity: The standard synthesis of this compound from 2-nitrophenylacetonitrile does not involve the formation of any new stereocenters. The ethylamine backbone is achiral. Therefore, diastereoselectivity is not an applicable concern for this specific synthetic route.

However, diastereoselectivity would become a crucial factor if the synthesis involved precursors with existing stereocenters or if a chiral center was introduced on the ethylamine backbone. For example, in the synthesis of related, more complex phenethylamine (B48288) derivatives, controlling the stereochemistry is vital for achieving the desired biological activity. nih.govresearchgate.net Such syntheses often employ chiral auxiliaries or catalysts to direct the formation of one diastereomer over another. nih.gov

Principles of Green Chemistry in Synthetic Route Design and Implementation

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact and improve safety and efficiency. instituteofsustainabilitystudies.commdpi.com The twelve principles of green chemistry provide a framework for this analysis. jddhs.comncfinternational.it

Waste Prevention: Designing syntheses to minimize waste is paramount. instituteofsustainabilitystudies.com For the nitrile reduction, catalytic hydrogenation would produce less inorganic waste than methods using stoichiometric hydride reagents like LiAlH₄, which require a hazardous aqueous workup.

Atom Economy: The ideal synthesis maximizes the incorporation of all reactant atoms into the final product. Catalytic approaches, such as transfer hydrogenation for the reduction step or catalytic reductive amination for the methylation step, exhibit higher atom economy than stoichiometric methods. instituteofsustainabilitystudies.com

Less Hazardous Chemical Syntheses: Traditional methylation using toxic reagents like methyl iodide or dimethyl sulfate (B86663) should be avoided. chemrxiv.org A greener alternative is the use of formaldehyde or dimethyl carbonate (DMC) as the C1 source, which are less hazardous. nih.govacs.org Similarly, replacing highly reactive and pyrophoric reagents like LiAlH₄ with safer alternatives like ammonia-borane or catalytic systems enhances safety. mdpi.comorganic-chemistry.org

Designing Safer Chemicals: This principle applies to the final product, which is outside the scope of synthesis design.

Safer Solvents and Auxiliaries: The use of hazardous solvents like diethyl ether or chlorinated solvents should be minimized. jddhs.com Greener alternatives such as 2-methyl-THF or cyclopentyl methyl ether (CPME) could be explored. For the methylation step, using water as a solvent, if chemically feasible, would be a significant improvement.

Design for Energy Efficiency: Using catalysts allows reactions to proceed under milder conditions (lower temperature and pressure), thus reducing energy consumption. syrris.com Microwave-assisted synthesis is another technique that can reduce reaction times and energy input. jddhs.com

Use of Renewable Feedstocks: While the aromatic core of the molecule is derived from petroleum feedstocks, greener N-methylation can utilize bio-derived methanol or formaldehyde. acs.org

Reduce Derivatives: The synthesis should be designed to avoid unnecessary protection-deprotection steps, which add steps and generate waste.

Catalysis: Catalytic reagents are superior to stoichiometric ones. ncfinternational.it The use of a reusable heterogeneous catalyst, such as ruthenium on carbon (Ru/C) or a nickel-based nanocatalyst for the N-methylation step, is a prime example. nih.govchemrxiv.orgchemrxiv.org These catalysts can be easily separated and reused, minimizing waste and cost. chemrxiv.org

Design for Degradation: This principle concerns the lifecycle of the final product.

Real-time Analysis for Pollution Prevention: Implementing in-line process analytical technology (PAT) can monitor reaction progress, preventing runaway reactions and byproduct formation.

The following table compares traditional and greener approaches for the synthesis of this compound.

| Synthetic Step | Traditional Method | Greener Alternative | Green Chemistry Principle(s) Addressed |

| Nitrile Reduction | LiAlH₄ in diethyl ether | Catalytic hydrogenation (H₂/Pd) or Transfer Hydrogenation (e.g., with isopropanol) organic-chemistry.org | Waste Prevention, Safer Chemistry, Catalysis |

| N,N-Dimethylation | Methyl iodide (CH₃I) | Reductive amination with formaldehyde (HCHO) using a reusable catalyst (e.g., Ni, Ru/C). nih.govchemrxiv.org | Less Hazardous Synthesis, Catalysis, Atom Economy |

| Solvent Choice | Diethyl Ether, THF, Chlorinated Solvents | 2-MeTHF, CPME, Methanol, Water (if possible) jddhs.com | Safer Solvents |

Elucidation of Reaction Mechanisms and Reactivity Profiles of N,n Dimethyl 2 2 Nitrophenyl Ethanamine

Mechanistic Investigations of Nitro Group Transformations

The ortho-positioned nitro group is the most reactive site in the molecule, profoundly influencing the chemistry of the aromatic ring and serving as a key functional handle for a variety of transformations.

The direct pathway involves the sequential reduction of the nitro group. This process proceeds through the formation of a nitroso intermediate, followed by an N-arylhydroxylamine, and finally the amine. unimi.it The reduction of the nitroso group to the hydroxylamine (B1172632) is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to isolate. nih.gov

The condensation pathway involves the reaction of intermediates formed during the reduction. For example, the nitroso intermediate can condense with the N-arylhydroxylamine to form an azoxy derivative. unimi.it Further reduction of the azoxy compound can lead to the corresponding azo and hydrazo derivatives, which can then be cleaved to yield the amine. unimi.it

The choice of reductant and conditions determines the final product. Catalytic hydrogenation (e.g., using Pd, Pt, or Ni catalysts) typically leads to the full reduction to the amine. researchgate.net Metal-based reducing agents in acidic media, such as iron, are also commonly used for this transformation. unimi.it Milder reducing agents or specific conditions may allow for the isolation of intermediate products like the hydroxylamine or azo compounds.

| Product | Intermediate/Final | General Conditions/Reagents |

|---|---|---|

| 2-(2-Nitrosophenyl)-N,N-dimethylethanamine | Intermediate | Controlled electrochemical reduction or specific chemical reductants. |

| N-(2-(2-(dimethylamino)ethyl)phenyl)hydroxylamine | Intermediate | Mild reducing agents (e.g., Zn dust in neutral solution). |

| 2-(2-Aminophenyl)-N,N-dimethylethanamine | Final | Catalytic hydrogenation (H₂, Pd/C), Fe/HCl, Sn/HCl. |

| 2,2'-bis((dimethylamino)ethyl)azoxybenzene | Condensation Product | Reduction in alkaline media (e.g., with glucose). |

| 2,2'-bis((dimethylamino)ethyl)azobenzene | Condensation Product | Further reduction of the azoxy derivative. |

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). byjus.comchemistrysteps.com This reaction allows for the displacement of a leaving group on the aromatic ring by a nucleophile. byjus.com The nitro group makes the ring electron-deficient, facilitating the attack of a nucleophile. chemistrysteps.com The activating effect is strongest at the positions ortho and para to the nitro group. masterorganicchemistry.com

The mechanism for SNAr is typically a two-step addition-elimination process. chemistrysteps.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com In the second step, the leaving group is eliminated, which restores the aromaticity of the ring. chemistrysteps.com

In the case of n,n-Dimethyl-2-(2-nitrophenyl)ethanamine, there is no conventional leaving group like a halide on the ring. However, under certain conditions, nucleophilic substitution of hydrogen (SNAr-H) can occur, although this is less common and often requires an oxidizing agent. nih.gov If a halogen were present on the ring, for example at the 4- or 6-position, it would be readily displaced by strong nucleophiles.

| Substrate (Hypothetical) | Nucleophile (Nu⁻) | Potential Product |

|---|---|---|

| 4-Chloro-N,N-dimethyl-2-(2-nitrophenyl)ethanamine | Methoxide (CH₃O⁻) | 4-Methoxy-N,N-dimethyl-2-(2-nitrophenyl)ethanamine |

| 4-Chloro-N,N-dimethyl-2-(2-nitrophenyl)ethanamine | Ammonia (NH₃) | 4-Amino-N,N-dimethyl-2-(2-nitrophenyl)ethanamine |

| 6-Fluoro-N,N-dimethyl-2-(2-nitrophenyl)ethanamine | Thiophenoxide (PhS⁻) | 6-(Phenylthio)-N,N-dimethyl-2-(2-nitrophenyl)ethanamine |

Reactivity of the Dimethylethanamine Side Chain

The side chain offers a different set of reactive possibilities centered on the tertiary amine and the connecting ethylene (B1197577) bridge.

The tertiary amine in the side chain possesses a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic.

Salt Formation: As a base, the dimethylamino group readily reacts with acids to form quaternary ammonium (B1175870) salts. This is a simple acid-base reaction where the nitrogen is protonated.

Alkylation: The nucleophilic nitrogen can react with alkyl halides (e.g., methyl iodide) in an SN2 reaction. This process, known as quaternization, results in the formation of a quaternary ammonium salt with a new carbon-nitrogen bond.

Acylation: While tertiary amines cannot be acylated in the same way as primary or secondary amines (as they lack a proton to be removed), they can act as catalysts in acylation reactions. They can also react with acyl halides to form reactive acylammonium intermediates.

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the reactive nitro group and the side chain allows for the possibility of intramolecular reactions, particularly following a transformation of the nitro group.

A key pathway involves reductive cyclization. If the nitro group is reduced to an amino group, the resulting compound is 2-(2-aminophenyl)-N,N-dimethylethanamine. While this product is stable, modifications to the side chain could facilitate cyclization. For instance, demethylation to the corresponding secondary amine, followed by reduction of the nitro group, could lead to an intermediate that undergoes intramolecular nucleophilic attack by the side-chain nitrogen onto the aromatic ring (after activation), or cyclization to form a seven-membered ring.

More direct cyclization can occur if the nitro group is only partially reduced to a nitroso or hydroxylamine intermediate, or is converted to a nitrene. For instance, reduction of nitroarenes with reagents like triethyl phosphite (B83602) can generate a nitrene intermediate, which can then undergo intramolecular C-H insertion or other cyclization reactions. clockss.org Treating a related 8-(2-nitrophenyl)-1-azaazulene derivative with hexamethylphosphorous triamide resulted in reductive cyclization products. clockss.org Such a pathway could potentially lead to the formation of fused heterocyclic systems from this compound.

Rearrangement reactions are also possible, especially concerning intermediates from the nitro group reduction. For example, if an azoxybenzene (B3421426) derivative is formed via the condensation pathway, it could potentially undergo the Wallach rearrangement in the presence of strong acid to yield a hydroxyazobenzene derivative.

Formation of Heterocyclic Ring Systems from this compound

The most significant application of this compound in heterocyclic synthesis is its role as a precursor to indole (B1671886) scaffolds via reductive cyclization. This transformation is analogous to principles used in well-established indole syntheses, such as the Leimgruber-Batcho synthesis, which starts from 2-nitrotoluenes. clockss.org The general mechanism involves the reduction of the ortho-nitro group to an amino group, which then acts as an intramolecular nucleophile.

The key steps of this process are:

Reduction of the Nitro Group: The nitro group is reduced to a primary amine (-NH₂) using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using reagents such as iron in acetic acid, sodium dithionite, or tin(II) chloride. clockss.orgnih.gov

Intramolecular Cyclization: The newly formed aniline (B41778) nitrogen attacks an electrophilic center on the side chain. In the case of this compound, the dimethylamino group is a poor leaving group. Therefore, this cyclization often proceeds after in-situ modification or under conditions that facilitate the elimination of dimethylamine (B145610), leading to the formation of a five-membered ring.

Aromatization: The intermediate dihyroindole derivative then undergoes aromatization, typically through the loss of a molecule of water or another small molecule, to yield the stable indole ring system.

This palladium-catalyzed, carbon monoxide-mediated reductive cyclization of 2-nitrostyrenes and related compounds is a robust method for creating functionalized indoles under relatively mild conditions, allowing for broad functional group compatibility. nih.gov While the direct cyclization of the saturated ethanamine side chain presents mechanistic variations compared to a nitrostyrene, the fundamental principle of using the ortho-nitro group as a masked amine for subsequent intramolecular cyclization remains the central theme.

Sigmatropic Rearrangements and Related Mechanistic Studies

Role of this compound as a Synthetic Building Block

The unique substitution pattern of this compound makes it a versatile building block for the construction of more complex molecular architectures, particularly heterocyclic systems that are prevalent in medicinal chemistry and materials science.

Precursor for Advanced Organic Scaffolds and Complex Molecules

The primary utility of this compound as a synthetic precursor lies in its ability to generate the indole scaffold. The indole ring is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals. By employing the reductive cyclization strategy, chemists can access substituted indoles that can be further elaborated. clockss.orgmdpi.com

The transformation provides a direct route to indoles that are unsubstituted at the 2 and 3 positions, which can be a significant advantage over other named indole syntheses that may require subsequent deprotection or modification steps. clockss.org The flexibility in the choice of reducing agents allows the reaction to be tailored to accommodate other functional groups present in more complex derivatives of the starting material. nih.gov

| Starting Material | Reaction Type | Resulting Scaffold | Significance |

| This compound | Reductive Cyclization | Indole | Core structure of many bioactive compounds. |

Role in Multi-Component Reactions and Cascade Processes

While the participation of this compound in multi-component reactions (MCRs) is not documented in the available literature, its conversion to indoles serves as an excellent example of a cascade reaction (also known as a domino or tandem reaction).

A cascade reaction is a process involving two or more consecutive intramolecular reactions that occur under the same reaction conditions without the isolation of intermediates. The reductive cyclization of this compound fits this definition precisely. The process is initiated by a single event—the reduction of the nitro group—which then triggers a spontaneous cascade of cyclization and aromatization steps to form the final heterocyclic product in one pot. nih.gov

The cascade sequence can be summarized as:

Initiation: Reduction of Ar-NO₂ to Ar-NH₂.

Propagation: Intramolecular nucleophilic attack by the new amino group.

Termination: Aromatization to the stable indole ring.

This approach is highly efficient and atom-economical, avoiding the need for multiple reaction steps, purifications of intermediates, and changes in reaction conditions, making it a powerful strategy in modern organic synthesis. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. For n,n-dimethyl-2-(2-nitrophenyl)ethanamine, 1D NMR (¹H and ¹³C) would provide foundational information. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the nitrophenyl ring, the two methylene (B1212753) groups of the ethyl chain, and the two methyl groups on the nitrogen atom. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.

To confirm the connectivity and spatial relationships within the molecule, advanced 2D NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would definitively link the proton signals of the N-methyl groups, the two ethyl chain methylene groups, and the aromatic CH groups to their corresponding carbon signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of different protons within the molecule. It can reveal through-space correlations, which are critical for understanding the molecule's three-dimensional structure and preferred conformation. For example, NOESY could show correlations between the protons of the methylene group adjacent to the aromatic ring and the proton in the ortho position of the ring, providing insight into the rotational orientation of the ethylamine (B1201723) side chain relative to the phenyl ring.

While specific studies on this compound are not available, dynamic NMR (DNMR) could be relevant for studying the conformational dynamics of the molecule. The single bonds in the ethylamine chain allow for rotation, potentially leading to different stable conformations (rotamers). If the energy barrier to rotation around these bonds is sufficiently high, it might be possible to observe distinct sets of NMR signals for different conformers at low temperatures. As the temperature is increased, these signals would broaden and coalesce, allowing for the calculation of the energy barriers to rotation.

Solid-state NMR (ssNMR) is used to study the structure and dynamics of molecules in the solid phase. In the absence of crystal structure data from X-ray diffraction, ssNMR could provide valuable information about the conformation of this compound in its crystalline form. It can also be used to study polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Mass Spectrometry for Molecular Structure and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula. For this compound, HRMS would be able to confirm the molecular formula C10H14N2O2 by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₅N₂O₂⁺ | 195.1128 |

| [M+Na]⁺ | C₁₀H₁₄N₂O₂Na⁺ | 217.0947 |

Note: This table is generated based on theoretical calculations for the specified molecular formula and does not represent experimental data.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, a primary and highly characteristic fragmentation pathway would likely involve the cleavage of the C-C bond beta to the nitrogen atom. This would result in the formation of a stable dimethyliminium ion.

Table 2: Predicted Key MS/MS Fragments for [C₁₀H₁₅N₂O₂]⁺

| Precursor m/z (Da) | Predicted Fragment m/z (Da) | Predicted Fragment Structure/Formula | Fragmentation Pathway |

|---|---|---|---|

| 195.1128 | 58.0651 | [C₃H₈N]⁺ | Beta-cleavage, formation of dimethyliminium ion |

Note: This table represents predicted fragmentation pathways based on common mechanisms for similar structures and does not represent experimental data.

Ion Mobility Spectrometry for Isomer Differentiation

Ion Mobility Spectrometry (IMS) is a powerful technique for separating ions in the gas phase based on their size, shape, and charge. This method can distinguish between isomers that may be difficult to resolve using mass spectrometry alone. In the context of this compound, IMS could differentiate it from its structural isomers, such as n,n-Dimethyl-2-(3-nitrophenyl)ethanamine or n,n-Dimethyl-2-(4-nitrophenyl)ethanamine. Each isomer would exhibit a characteristic drift time through the IMS cell, resulting in a unique collision cross-section (CCS) value. This data provides an additional layer of identification, enhancing analytical confidence.

Currently, there are no published studies detailing the ion mobility separation or specific CCS values for this compound. Such an analysis would require experimental measurement using an ion mobility-mass spectrometer.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

For this compound, a hypothetical IR and Raman spectrum would display characteristic bands corresponding to its structural components:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations would be expected.

Aromatic Ring (C₆H₄): C-H stretching, C=C stretching, and various bending and out-of-plane vibrations are characteristic of the substituted benzene (B151609) ring.

Alkyl Chain (-CH₂-CH₂-): C-H stretching, bending (scissoring), wagging, and twisting modes would be present.

Tertiary Amine (N(CH₃)₂): C-N stretching and C-H vibrations from the methyl groups would be observable.

While general frequency ranges for these functional groups are well-established, specific peak positions and intensities for this compound are not available in the reviewed literature.

In-situ IR and Raman Spectroscopy for Reaction Monitoring

In-situ IR and Raman spectroscopy are invaluable tools for monitoring chemical reactions in real-time. These techniques allow researchers to track the consumption of reactants, the formation of intermediates, and the appearance of products by observing changes in the vibrational spectra over time. For reactions involving this compound, such as its synthesis or subsequent transformation (e.g., reduction of the nitro group), in-situ spectroscopy could provide critical mechanistic insights and kinetic data. However, no studies employing these methods for reactions involving this specific compound have been found.

Theoretical Vibrational Frequency Calculations for Spectral Assignment

Quantum mechanical calculations, often using Density Functional Theory (DFT), are employed to compute theoretical vibrational frequencies. These calculated spectra are crucial for the accurate assignment of experimental IR and Raman bands to specific molecular motions. By creating a computational model of this compound, its vibrational modes can be predicted. Comparing the calculated frequencies (often after applying a scaling factor) with an experimental spectrum allows for a detailed and confident structural characterization. No such theoretical calculations for this compound have been published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Methodologies

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide unambiguous structural information. This includes exact bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. The resulting crystal structure would confirm the connectivity of atoms and the relative orientation of the nitrophenyl group and the dimethylaminoethyl side chain. Despite the power of this technique, a crystal structure for this compound has not been reported in crystallographic databases.

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray Diffraction (PXRD) is a key technique for analyzing polycrystalline materials. It is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of a substance can have distinct physical properties. PXRD analysis of this compound would generate a characteristic diffraction pattern, or "fingerprint," for its crystalline form. This pattern could be used for phase identification and to detect the presence of different polymorphic impurities. To date, no PXRD data or studies on the potential polymorphism of this compound are available in the scientific literature.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The purity and reaction progress of this compound are critical parameters in its synthesis and application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes.

Advanced HPLC and GC-MS Method Development

High-Performance Liquid Chromatography (HPLC):

Key parameters for method development would include:

Column: A C18 column is a common choice for separating moderately polar compounds like this compound.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide optimal separation.

Detection: A UV detector set at a wavelength where the nitroaromatic chromophore exhibits maximum absorbance would offer high sensitivity.

Flow Rate and Temperature: These would be optimized to achieve good peak shape and resolution within a reasonable analysis time.

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be suitable for monitoring the progress of a synthesis reaction by analyzing the disappearance of starting materials and the appearance of the product. It would also be used to determine the purity of the final product by quantifying any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and specific technique that can be used for the identification and quantification of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide valuable information about its identity and purity. The mass spectrum provides a unique fragmentation pattern that can be used as a fingerprint for the compound.

Development of a GC-MS method would involve optimizing the following:

GC Column: A capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be appropriate.

Temperature Program: A temperature gradient would be used to ensure the separation of the analyte from any potential impurities and solvent peaks.

Injection Mode: Split or splitless injection would be chosen based on the concentration of the sample.

MS Parameters: The mass spectrometer would be operated in electron ionization (EI) mode, and the mass range would be scanned to detect the molecular ion and characteristic fragment ions of this compound.

A proposed set of GC-MS parameters is outlined in the table below.

Table 2: Proposed GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Injection Volume | 1 µL (split 20:1) |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 amu |

GC-MS is particularly useful for detecting and identifying trace-level impurities that may not be resolved by HPLC.

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups.

Upon examination of the chemical structure of this compound, it is determined that the molecule does not possess a chiral center. The ethylamine chain is attached to a phenyl group at one end and a dimethylamino group at the other, with no carbon atom bonded to four distinct substituents.

Therefore, this compound is an achiral molecule and does not exist as enantiomers. Consequently, chiral chromatography is not applicable for the analysis of this compound, and the determination of enantiomeric excess is not relevant.

Computational and Theoretical Investigations of N,n Dimethyl 2 2 Nitrophenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. mpg.de A DFT study on n,n-Dimethyl-2-(2-nitrophenyl)ethanamine would begin with geometry optimization to find the lowest energy arrangement of its atoms. This process yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

For instance, the calculations would detail the geometry of the 2-nitrophenyl group, including the C-N bond length of the nitro group and the degree of its rotation relative to the benzene (B151609) ring. The presence of the ortho-nitro group is expected to influence the electronic distribution of the aromatic ring significantly. acs.orgresearchgate.net Furthermore, DFT calculations would provide the optimized geometry of the ethylamine (B1201723) side chain, which is crucial for understanding its flexibility and interaction with the aromatic system.

Key properties derived from DFT calculations include the molecular dipole moment, which for this compound is expected to be significant due to the highly polar nitro group. libretexts.org The electrostatic potential map, another important output, would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen atoms of the nitro group and the potential nucleophilicity of the tertiary amine. Such studies on related aromatic nitro compounds have been instrumental in understanding their reactivity. mdpi.com

Table 1: Predicted Ground State Properties from a Hypothetical DFT Calculation

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Optimized Geometry | - C-N (nitro) bond length ~1.45 Å- O-N-O bond angle ~125°- Dihedral angle (ring-NO₂) non-planar | Defines the stable 3D structure. |

| Dipole Moment | High ( > 4 D) | Indicates a highly polar molecule. |

Note: The values in this table are illustrative and based on typical results for similar compounds.

While DFT is excellent for ground-state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT) or more advanced methods like Configuration Interaction (CI) or Coupled Cluster (CC), are generally employed for predicting excited-state properties and simulating spectra.

For this compound, these calculations could predict the electronic absorption spectrum (UV-Vis). Aromatic nitro compounds are known to have characteristic absorptions in the UV region. libretexts.org TD-DFT calculations would identify the specific wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, for instance, π → π* transitions within the aromatic ring or n → π* transitions involving the nitro group. Understanding these excited states is crucial for predicting the molecule's photochemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org

In this compound, the HOMO is expected to be localized primarily on the dimethylamino group and the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the aromatic ring, a common feature for nitroaromatic compounds, suggesting these are the sites susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The presence of both a strong electron-donating group (dimethylamino) and a strong electron-withdrawing group (nitro) on the same molecule suggests a potentially small HOMO-LUMO gap, indicative of a reactive species.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Predicted Localization | Implied Reactivity |

|---|---|---|

| HOMO | Dimethylamino group, Phenyl ring | Nucleophilic/Electron-donating character |

| LUMO | Nitro group, Phenyl ring | Electrophilic/Electron-accepting character |

Note: This table is a conceptual representation of expected FMO characteristics.

Conformational Analysis and Potential Energy Surface Mapping

Molecular mechanics (MM) offers a computationally efficient way to explore the conformational landscape of flexible molecules. acs.org By using a classical force field to describe the energy of the molecule as a function of its geometry, MM can rapidly calculate the energies of thousands of different conformations. For phenylethylamine derivatives, computational studies have shown a preference for either a folded (gauche) or an extended (anti) conformation of the side chain. acs.orgrsc.org

Molecular dynamics (MD) simulations build upon MM by simulating the movement of atoms over time. An MD simulation of this compound would reveal how the molecule behaves in a dynamic environment, showing the transitions between different conformations and identifying the most stable and frequently adopted shapes.

A more detailed way to map the conformational space is through torsional scans, also known as potential energy surface (PES) scans. rsc.orglibretexts.org This involves systematically rotating one or more rotatable bonds (dihedral angles) and calculating the molecule's energy at each step.

For this compound, key torsional scans would involve the rotation around the C-C bond of the ethyl group and the C-N bond connecting the ethyl group to the dimethylamino group. The results of these scans would generate a potential energy surface, a plot of energy versus the dihedral angle(s). The minima on this surface correspond to stable conformations (conformational isomers), while the maxima represent the energy barriers to rotation between them. researchgate.net Studies on similar phenylethylamines suggest that both extended and folded conformations are likely to be stable minima. nih.gov

Table 3: Hypothetical Results of a Torsional Scan around the Ethyl C-C Bond

| Dihedral Angle (approx.) | Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 60° | Gauche (Folded) | 0.2 | Stable Minimum |

| 180° | Anti (Extended) | 0.0 | Global Minimum |

Note: This table presents hypothetical data to illustrate the expected outcome of a potential energy surface scan for a phenylethylamine derivative.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Detailed computational studies predicting the spectroscopic parameters of this compound and their validation against experimental data are not present in the available literature.

Computational NMR Chemical Shift and Coupling Constant Prediction

No specific studies were found that detail the use of quantum mechanical methods, such as Density Functional Theory (DFT) with various functionals and basis sets (e.g., B3LYP/6-31G(d,p)), to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. Consequently, no data tables comparing predicted values against experimentally obtained spectra could be compiled.

IR and Raman Spectra Simulation

There is no available research demonstrating the simulation of infrared (IR) and Raman spectra for this compound from first principles. Such studies typically involve calculating the harmonic vibrational frequencies and intensities to assign spectral peaks to specific molecular motions, such as N-O stretching, C-H bending, or aromatic ring vibrations. Without these studies, a data table of simulated vs. experimental vibrational frequencies cannot be created.

Reaction Mechanism Elucidation via Computational Transition State Theory

The elucidation of reaction mechanisms involving this compound through computational transition state theory has not been a subject of published research. This includes potential reactions such as cyclization, oxidation, or other transformations where this molecule could act as a reactant.

Identification of Transition States and Reaction Intermediates

No computational models identifying the geometries of transition states and reaction intermediates for reactions involving this compound are available. Such work would typically involve mapping the potential energy surface to locate saddle points (transition states) and local minima (intermediates).

Calculation of Activation Energies and Reaction Pathways

In the absence of studies on reaction mechanisms, there are no calculated activation energies (ΔG‡) or defined reaction pathways for this compound. These calculations are fundamental to understanding reaction kinetics and feasibility, but the foundational research is not available for this specific compound.

Potential Applications in Advanced Materials, Catalysis, and Supramolecular Chemistry

Integration into Functional Materials

Precursor for Polymers or Dendrimers

The structure of n,n-Dimethyl-2-(2-nitrophenyl)ethanamine allows for its potential use as a monomeric unit in the synthesis of polymers or as a building block for dendrimers. The presence of the nitro group offers a reactive site for chemical modification. For instance, the nitro group can be reduced to an amine, which can then participate in polymerization reactions. Aromatic amines are crucial building blocks for a variety of polymers. jsynthchem.com

The synthesis of dendrimers, which are highly branched, well-defined macromolecules, can be approached in two main ways: the divergent method, starting from a central core, and the convergent method, building from the periphery inwards. wikipedia.org The functional groups on this compound could be chemically altered to facilitate its attachment in a step-wise dendritic synthesis. For example, modification of the amino group or reduction of the nitro group to an amine could provide reactive sites for coupling with other monomers to form dendrimeric structures. researchgate.netmdpi.com Dendrimers functionalized with specific groups, such as nitroaromatics, have been explored for various applications, including as nanocarriers. researchgate.net

Components in Optoelectronic or Responsive Materials (e.g., switches, sensors)

Molecules containing both an electron-donating group (like the dimethylamino group) and an electron-withdrawing group (like the nitro group) on an aromatic system can exhibit interesting optoelectronic properties. researchgate.netresearchgate.net This "push-pull" electronic structure can lead to a significant intramolecular charge transfer upon photoexcitation, which is a key characteristic for materials used in nonlinear optics and other optoelectronic applications. nih.gov The nitro group is a strong electron acceptor and can enhance these properties. nih.gov

The potential for this compound to be integrated into photoresponsive materials is also noteworthy. The nitrobenzyl group is a well-known photocleavable protecting group, and materials incorporating this moiety can be designed to respond to light. researchgate.net This photochromic behavior is based on the reversible transformation of a chemical species between two forms with different absorption spectra upon light exposure. wikipedia.org While direct evidence for this compound is not available, related nitroaromatic compounds have been investigated for these properties. jsynthchem.comacs.org The amine functionality could also play a role in sensing applications, as amine-substituted fluorophores have been shown to be effective in detecting nitroaromatic compounds, suggesting a potential for creating sensor arrays with related molecules. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization in supramolecular chemistry are non-covalent intermolecular forces.

Non-covalent Interactions and Self-Assembly Studies

The molecular structure of this compound is conducive to various non-covalent interactions that can drive self-assembly processes. These interactions include hydrogen bonding (if the nitro group acts as an acceptor), π-π stacking of the aromatic rings, and dipole-dipole interactions arising from the polar nitro group. researchgate.netmdpi.com The study of how molecules interact and organize themselves is fundamental to creating new materials with desired properties. nih.gov

The interplay of these weak interactions can lead to the formation of ordered supramolecular structures. rsc.orgnih.gov The presence of both a hydrogen bond acceptor (the nitro group) and a tertiary amine, which can be protonated to act as a hydrogen bond donor, provides a versatile platform for studying self-assembly. The specific substitution pattern of the nitro group in the ortho position can lead to specific conformational preferences and packing arrangements in the solid state. researchgate.net

Crystal Engineering and Solid-State Interactions

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. researchgate.net The nitro group is a functional group of significant interest in crystal engineering due to its ability to participate in a variety of weak interactions. researchgate.net The crystal packing of nitroaromatic compounds is influenced by a combination of factors, including hydrogen bonds and π-stacking interactions. mdpi.comresearchgate.net

The solid-state structure of this compound would be determined by the optimization of these various non-covalent interactions. The tertiary amine and the nitro group are key players in directing the supramolecular assembly. mdpi.com The study of the crystal structure of this compound could provide valuable insights into the packing motifs of flexible nitroaromatic molecules and contribute to the rational design of new crystalline materials. researchgate.net The understanding of these interactions is also crucial for predicting the properties of the resulting solid-state material. nih.govacs.org

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Underexplored Synthetic Routes and Methodologies

The classical synthesis of n,n-Dimethyl-2-(2-nitrophenyl)ethanamine typically involves the nitration of 2-phenylethanamine followed by N,N-dimethylation, or the reduction of a suitable precursor like 2-(2-nitrophenyl)acetonitrile followed by methylation. While effective, these methods present opportunities for innovation in terms of efficiency, selectivity, and environmental impact. Future research could productively focus on several underexplored synthetic strategies.

Photoredox Catalysis: The application of visible-light photoredox catalysis offers a promising alternative for the synthesis of nitroaromatic compounds and the formation of C-N bonds. chemistryviews.org Future investigations could explore the direct C-H amination of a suitable ortho-nitrotoluene derivative or the photocatalytic coupling of a 2-nitrophenylethyl halide with dimethylamine (B145610). These methods often proceed under mild conditions and can exhibit unique selectivities compared to traditional thermal reactions.

Biocatalysis: The use of enzymes in chemical synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.govmanchester.ac.ukdovepress.comucl.ac.uknih.gov Research into engineered transaminases or other enzymes for the asymmetric synthesis of chiral derivatives of this compound could open up new applications for this compound in stereoselective synthesis. nih.govmanchester.ac.uknih.gov Additionally, biocatalytic reduction of the nitro group, should the corresponding aniline (B41778) be desired, presents a greener alternative to traditional metal-based reducing agents.

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Photoredox Catalysis | Mild reaction conditions, unique selectivity. | Development of novel photocatalysts and reaction pathways for C-N bond formation. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Design and optimization of continuous flow reactors for nitration and amination steps. |

| Biocatalysis | High enantioselectivity, environmentally benign conditions. | Engineering of enzymes for the stereoselective synthesis of chiral derivatives. |

Advanced Mechanistic Insights through Emerging Techniques and Coupled Methodologies

A deeper understanding of the reaction mechanisms involved in the synthesis and potential applications of this compound is crucial for process optimization and the development of new technologies. The electrophilic aromatic nitration step, in particular, is known to be complex, with the potential for the formation of multiple isomers.

In-situ Spectroscopic Monitoring: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. Applying these techniques to the nitration of N,N-dimethyl-2-phenylethanamine would allow for the precise determination of reaction kinetics and the identification of transient intermediates, leading to a more refined understanding of the factors controlling regioselectivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms at the molecular level. researchgate.net Computational studies could be employed to model the transition states of the nitration reaction, providing insights into the origins of the ortho-selectivity and predicting the influence of different reaction conditions. This could also aid in the design of more selective catalysts and reaction protocols.

Development of Sustainable and Scalable Synthetic Processes for Industrial Applications

The translation of laboratory-scale syntheses to industrial production requires a focus on sustainability, safety, and cost-effectiveness. Future research in this area will be critical for the wider application of this compound.

Green Chemistry Approaches: The principles of green chemistry can guide the development of more environmentally friendly synthetic routes. This includes the use of safer solvents, the reduction of waste, and the use of renewable feedstocks where possible. For instance, exploring nitrating agents that are less corrosive and produce less acidic waste than the traditional mixed acid (sulfuric and nitric acid) system would be a significant advancement. beilstein-journals.orgvapourtec.com

Process Intensification with Flow Chemistry: As mentioned previously, flow chemistry offers significant advantages for scalability and safety. researchgate.netresearchgate.netewadirect.com A continuous flow process for the synthesis of this compound could be designed to minimize reaction volumes, improve heat management of the exothermic nitration step, and allow for automated control, leading to a more robust and scalable manufacturing process. beilstein-journals.orgresearchgate.net

Interfacing with Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from the prediction of reaction outcomes to the design of novel synthetic routes. mdpi.com

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions by analyzing large datasets from high-throughput experimentation. rsc.org An ML-driven approach could be used to rapidly identify the optimal temperature, pressure, catalyst loading, and solvent for the synthesis of this compound, leading to improved yields and reduced development time.

Predicting Regioselectivity: The regioselectivity of electrophilic aromatic substitution reactions, such as nitration, can be challenging to predict. Machine learning models trained on large datasets of known reactions can predict the most likely position of substitution with high accuracy. rsc.orgchemrxiv.org Such models could be applied to the nitration of N,N-dimethyl-2-phenylethanamine to better understand and control the formation of the desired ortho-isomer. rsc.orgchemrxiv.org

| AI/ML Application | Potential Impact on Research |

| Retrosynthetic Analysis | Discovery of novel and more efficient synthetic routes. |

| Reaction Optimization | Accelerated identification of optimal reaction conditions for improved yield and efficiency. |

| Regioselectivity Prediction | Enhanced control over the formation of the desired ortho-isomer in nitration reactions. |

Integration into Novel Technological Platforms for Non-Biological Sensing or Activation

The unique electronic and structural features of this compound, particularly the presence of the nitro group, make it a candidate for integration into advanced materials and technological platforms.

Chemosensors: The electron-withdrawing nature of the nitro group can influence the photophysical properties of the aromatic ring. This property can be exploited in the design of chemosensors for the detection of various analytes. acs.orgmdpi.commdpi.com Future research could explore the incorporation of the this compound moiety into larger molecular frameworks or polymers to create fluorescent or colorimetric sensors for ions or small molecules. mdpi.com

Photo-responsive Materials: The ortho-nitrobenzyl group is a well-known photolabile protecting group, which can be cleaved upon exposure to UV light. This photo-responsive behavior can be harnessed in the design of "smart" materials. researchgate.netrsc.orgrsc.orgnih.gov By incorporating this compound into a polymer backbone, it may be possible to create materials that change their properties, such as solubility or mechanical strength, in response to light. researchgate.netrsc.orgnih.gov

Molecular Switches: The conformational flexibility of the ethylamine (B1201723) chain and the potential for electronic communication between the amino and nitro groups could be exploited in the design of molecular switches. nih.gov External stimuli, such as light or changes in pH, could potentially be used to alter the conformation or electronic state of the molecule, leading to a switching behavior that could be utilized in molecular electronics or responsive systems.

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-2-(2-nitrophenyl)ethanamine?

Methodological Answer: The synthesis of nitroaromatic amines often involves reductive amination or nucleophilic substitution. For example, a nitro-substituted phenyl group can be introduced via a Friedel-Crafts alkylation or by coupling a pre-functionalized nitroaromatic precursor with a dimethylaminoethyl moiety. In related syntheses (e.g., N-aryl ethanamines), intermediates like 2-nitrophenylethanamine derivatives are generated using nitrobenzene derivatives and ethylamine analogs under catalytic hydrogenation or Pd-mediated cross-coupling conditions . Key steps include:

- Nitro group retention : Use mild reducing agents (e.g., NaBH/CeCl) to avoid over-reduction of the nitro group.

- Amine protection : Employ Boc or Fmoc groups to prevent side reactions during alkylation.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) for isolating the final product.

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- H/C NMR : Assign peaks based on substituent effects:

- The nitro group deshields adjacent protons (e.g., aromatic protons at δ 7.5–8.5 ppm).

- The dimethylamino group (-N(CH)) shows singlet protons at δ 2.2–2.5 ppm.

- Ethyl linker protons (-CH-) resonate at δ 2.6–3.1 ppm (triplet or multiplet).

- IR Spectroscopy : Identify N-H stretches (absent in tertiary amines) and nitro group vibrations (asymmetric NO stretch at ~1520 cm, symmetric at ~1350 cm).

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of NO or CH groups) .

Advanced Questions

Q. How can conformational disorder in X-ray crystal structures of this compound derivatives be resolved?

Methodological Answer: Conformational disorder in tertiary amines arises from flexible ethyl linkers or rotating aromatic groups. To address this:

- Refinement software : Use SHELXL for modeling disorder with PART instructions and occupancy refinement .

- Data collection : Collect high-resolution data (≤ 0.8 Å) to resolve overlapping electron densities.

- Restraints : Apply geometric restraints (e.g., SIMU, DELU) to maintain reasonable bond lengths/angles during refinement .

- Validation : Check ADPs (anisotropic displacement parameters) and residual density maps (<±0.5 eÅ) post-refinement.

Q. How to analyze hydrogen bonding and supramolecular interactions in crystalline this compound?

Methodological Answer:

- C–H···O interactions : The nitro group often participates in weak hydrogen bonds with adjacent CH or aromatic protons. Use Mercury software to visualize interaction distances (typically 2.5–3.2 Å) and angles (>120°) .

- Stacking interactions : Nitroaromatic rings may exhibit π-π stacking (interplanar distance ~3.5 Å).

- Thermal ellipsoids : Evaluate atomic displacement parameters to confirm rigid vs. flexible regions.

Q. How to assess purity and identify impurities in this compound?

Methodological Answer:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times against certified reference standards .

- TLC : Silica gel 60 F, eluent: CHCl/MeOH (9:1). Visualize under UV (R ~0.5 for pure compound).

- Impurity profiling : Common impurities include nitro-reduced byproducts (e.g., amine derivatives) or dimethylaminoethyl cleavage products. Use LC-MS for structural identification .

Q. How does the nitro group influence the compound’s reactivity in further derivatization?

Methodological Answer: The nitro group serves as both an electron-withdrawing group and a potential site for reduction or substitution:

- Reduction : Catalytic hydrogenation (H, Pd/C) converts -NO to -NH, enabling access to diamino derivatives.

- Nucleophilic aromatic substitution : React with amines or thiols under basic conditions (e.g., KCO, DMF).

- Photostability : Monitor degradation under UV light (λ = 365 nm) due to nitro group sensitivity .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier orbitals (HOMO/LUMO).

- Solvent effects : Include PCM (Polarizable Continuum Model) for solvation energy in ethanol or DMSO.

- NBO analysis : Evaluate hyperconjugation between the nitro group and adjacent C–N bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.